molecular formula C11H16ClNO2 B7948319 (R)-3-(2-Methoxyphenyl)morpholine hydrochloride

(R)-3-(2-Methoxyphenyl)morpholine hydrochloride

Cat. No.: B7948319
M. Wt: 229.70 g/mol
InChI Key: GPTIJBXPZGIFNZ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(2-Methoxyphenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring and a morpholine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Methoxyphenyl)morpholine hydrochloride typically involves the reaction of 2-methoxyphenyl isocyanate with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of ®-3-(2-Methoxyphenyl)morpholine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Methoxyphenyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxybenzaldehyde or 2-methoxybenzoic acid, while reduction can produce 2-methoxyphenylamine or 2-methoxyphenol .

Scientific Research Applications

®-3-(2-Methoxyphenyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(2-Methoxyphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-3-(2-Methoxyphenyl)morpholine hydrochloride include:

Uniqueness

®-3-(2-Methoxyphenyl)morpholine hydrochloride is unique due to its specific combination of a methoxy-substituted phenyl ring and a morpholine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(3R)-3-(2-methoxyphenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTIJBXPZGIFNZ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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